(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine
Overview
Description
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine: is a derivative of the amino acid arginine, specifically designed for use in peptide synthesis. The compound features a tert-butoxycarbonyl (Boc) protective group on the amino group of D-arginine, and a 4-methylthiobenzylsulfonyl (Mts) group on the guanidine side chain. This compound is commonly used in the synthesis of peptides due to its stability and ease of removal of the protective groups under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine typically involves the following steps:
Protection of the Amino Group: The amino group of D-arginine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate.
Protection of the Guanidine Group: The guanidine group is protected using 4-methylthiobenzylsulfonyl chloride (Mts-Cl) in the presence of a base such as triethylamine.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: (2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine undergoes deprotection reactions to remove the Boc and Mts protective groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the Mts group is removed using reagents such as mercaptoethanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptide fragments to form longer peptide chains.
Common Reagents and Conditions:
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protective group.
Mercaptoethanol: Used for the removal of the Mts protective group.
Carbodiimides (e.g., DCC, EDC): Used in peptide coupling reactions to activate carboxyl groups for amide bond formation.
Major Products:
Deprotected D-Arginine: Obtained after the removal of the Boc and Mts groups.
Peptide Chains: Formed through coupling reactions with other amino acids or peptide fragments.
Scientific Research Applications
Chemistry: (2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptide structures.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can be used as probes or inhibitors in various biochemical assays.
Medicine: Peptides synthesized using this compound have potential therapeutic applications. They can be used in the development of peptide-based drugs for the treatment of diseases such as cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also used in the development of peptide-based materials for drug delivery systems and biomaterials.
Mechanism of Action
The mechanism of action of (2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine is primarily related to its role in peptide synthesis. The protective groups (Boc and Mts) prevent unwanted side reactions during the synthesis process. Once the desired peptide sequence is assembled, the protective groups are removed to yield the final peptide product. The resulting peptides can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their biological effects.
Comparison with Similar Compounds
Boc-D-Arg(NO2)-OH: Similar to (2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine but with a nitro group instead of the Mts group.
Boc-D-Arg(Tos)-OH: Similar to this compound but with a tosyl group instead of the Mts group.
Fmoc-D-Arg(Mts)-OH: Similar to this compound but with a fluorenylmethyloxycarbonyl (Fmoc) protective group instead of the Boc group.
Uniqueness: this compound is unique due to the combination of the Boc and Mts protective groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial for obtaining high-purity peptide products.
Properties
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;cyclohexanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLIRHMRDOFTHQ-XFULWGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45N5O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725396 | |
Record name | (E)-N~5~-{Amino[(2,4,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68262-72-6 | |
Record name | (E)-N~5~-{Amino[(2,4,6-trimethylbenzene-1-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-D-ornithine--cyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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